Uridine 5'-diphospho-N-acetylgalactosamine disodium salt
Overview
Description
Uridine 5'-diphospho-N-acetylgalactosamine disodium salt is a useful research compound. Its molecular formula is C17H25N3Na2O17P2 and its molecular weight is 651.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis of Pseudomurein : Uridine 5'-diphospho-N-acetylgalactosamine plays a role in the biosynthesis of the glycan strand of pseudomurein in Methanobacterium thermoautotrophicum. This indicates significant differences in the biosynthetic pathways of murein and pseudomurein (König, Kandler, & Hammes, 1989).
Intermediate in the Biosynthesis of Galactosamine-6-Phosphate Polymer : In Bacillus megaterium, Uridine 5'-diphospho-N-acetylgalactosamine is identified as an intermediate in the biosynthesis of the galactosamine-6-phosphate polymer, crucial for the exosporium structure (Nishikawa et al., 1987).
Lactose Synthase Activity : This compound has been shown to act as a donor substrate for lactose synthase, contributing to the formation of a disaccharide mimic with a sulfur atom in the ring of the non-reducing sugar (Tsuruta et al., 1997).
Enzyme-based Syntheses : Practical enzyme-based syntheses of Uridine 5'-diphospho-N-acetylgalactosamine on a millimole scale have been developed, indicating its importance in biochemical research and potential industrial applications (Heidlas, Lees, & Whitesides, 1992).
Formation of the Giardia Cyst Wall : This compound is essential for the formation of the outer filamentous wall of Giardia, synthesized by inducible enzymes in the cytosol of encysting trophozoites (Karr & Jarroll, 2004).
Incorporation in Immunoadhesin Glycoprotein : Elevated ammonium concentrations have been shown to increase the intracellular levels of Uridine 5'-diphospho-N-acetylgalactosamine, affecting the characteristics of N-linked glycans in glycoproteins (Gawlitzek et al., 1999).
Properties
IUPAC Name |
disodium;[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O17P2.2Na/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28;;/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28);;/q;2*+1/p-2/t7-,8-,10-,11+,12-,13-,14-,15-,16-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWKMJZFIJNGES-AMMUOFBGSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3Na2O17P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108320-87-2 | |
Record name | Uridine 5'-diphospho-N-acetylgalactosamine disodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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